7-Chloro-5-nitroquinolin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-5-nitroquinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-4-7(12(14)15)5-2-1-3-11-8(5)9(6)13/h1-4,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHOFPGOOLRCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363678 | |
| Record name | 7-chloro-5-nitroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23521-16-6 | |
| Record name | 7-chloro-5-nitroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Chloro 5 Nitroquinolin 8 Ol and Its Analogs
Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis
The construction of the fundamental quinoline framework can be achieved through various established and modern synthetic routes. These methods provide access to a wide array of substituted quinolines, which can then be further functionalized.
A common strategy for synthesizing substituted quinolines involves the use of appropriately substituted aniline (B41778) precursors. For instance, 2-amino-4-chlorophenol (B47367) can serve as a starting material. chemicalbook.comscispace.com The synthesis of 2-amino-4-chlorophenol itself can be accomplished through a multi-step reaction sequence, for example, by the reduction of 4-chloro-2-nitrophenol. chemicalbook.com
One notable application of a substituted aminophenol is in the synthesis of 7-chloro-4(1H)-quinolones. Starting from 5-amino-2-chlorophenol, N-acylation is performed, followed by alkylation. The resulting intermediate is then hydrolyzed and subsequently cyclized to form the quinolone ring. nih.gov
Research has shown that 2-amino-4-chlorophenol can be successfully utilized in cyclization reactions to produce quinoline products with good yields. scispace.com
Table 1: Synthesis of Quinolines from Substituted ortho-Aminophenols
| Starting Material | Substituent Position | Product Yield |
| 2-amino-5-methylphenol | 5-methyl | 50% |
| 2-amino-4-methylphenol | 4-methyl | 58% |
| 2-amino-4-chlorophenol | 4-chloro | 49% |
| Data sourced from a study on a novel method of cyclizing anilines with acrolein diethyl acetal. scispace.com |
The Skraup synthesis is a classic and widely used method for the preparation of quinolines. wikipedia.orgvedantu.com It involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction is highly exothermic and often requires the addition of ferrous sulfate (B86663) or boric acid to moderate its violence. vedantu.comuop.edu.pk
The mechanism of the Skraup synthesis proceeds in several steps:
Dehydration of glycerol by sulfuric acid to form acrolein. vedantu.comuop.edu.pk
Michael addition of the aniline to acrolein. pharmaguideline.com
Acid-catalyzed cyclization of the intermediate. vedantu.com
Oxidation of the resulting dihydroquinoline to furnish the quinoline. vedantu.comuop.edu.pk
Other named reactions for quinoline synthesis include the Doebner-von Miller reaction, Combes synthesis, and Friedländer synthesis, each providing access to different substitution patterns on the quinoline core. pharmaguideline.comiipseries.org
Targeted Introduction of Chloro and Nitro Substituents
Once the quinoline core is formed, the introduction of specific substituents at desired positions is a critical step in the synthesis of compounds like 7-Chloro-5-nitroquinolin-8-ol.
The nitration of quinoline typically occurs at the 5- and 8-positions of the benzene (B151609) ring. stackexchange.com This is because the reaction proceeds through the N-protonated quinolinium ion, which deactivates the pyridine (B92270) ring towards electrophilic attack. stackexchange.com The nitration of quinoline with nitric and sulfuric acids at 0°C yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com
For quinolin-8-ol derivatives, the directing effects of the hydroxyl group also play a significant role. The synthesis of 5-nitroquinolin-8-ol derivatives can be achieved by reacting the corresponding quinolin-8-ol with a nitrating agent. tandfonline.comepo.org
The regioselective halogenation of quinolines can be challenging. However, methods have been developed for the specific chlorination at the C-7 position. For instance, the halogenation of 8-hydroxyquinolines can be directed to the C-5 and C-7 positions. researchgate.net Metal-free protocols have been established for the C-5 halogenation of 8-substituted quinolines, and in some cases, dihalogenation at C-5 and C-7 can be achieved. researchgate.netrsc.org
The synthesis of 7-chloroquinolin-8-ol (B131973) is a known procedure, providing a key intermediate for further functionalization. nih.gov
The synthesis of polysubstituted quinolines like this compound often relies on a carefully planned sequence of reactions to ensure the correct placement of each functional group. This can involve starting with a pre-substituted precursor, such as a chlorinated aniline, followed by quinoline ring formation and subsequent nitration.
Alternatively, a quinoline core can be synthesized first, followed by sequential halogenation and nitration reactions. The order of these steps is crucial as the existing substituents on the ring will influence the regioselectivity of the subsequent reactions. For example, the presence of a hydroxyl group at C-8 and a chlorine atom at C-7 will direct the incoming nitro group to the C-5 position.
One-pot methods for the synthesis of substituted quinolines are also being developed, which can improve efficiency and reduce waste. nih.govrsc.org These methods often involve sequential addition of reagents to a single reaction vessel to build the complex molecule in a stepwise manner. nih.govrsc.org
Advanced Synthetic Techniques and Optimization
Modern synthetic chemistry offers several advanced methodologies that can be applied to the synthesis of this compound, aiming to enhance reaction rates, yields, and environmental compatibility.
Palladium-catalyzed reactions are powerful tools for the construction and functionalization of heterocyclic compounds, including quinolines. While direct palladium-catalyzed synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. For instance, palladium-catalyzed reactions are employed in the synthesis of quinolinequinones from substituted quinolines. nih.gov One notable application involves the hydrogenation of a nitro group and dehalogenation of a chloro-substituted quinoline using a Pd/C catalyst, demonstrating the utility of palladium catalysis in modifying quinoline scaffolds. nih.gov Specifically, the hydrogenation of 5-chloro-7-nitro-8-hydroxyquinoline under Pd/C catalysis efficiently reduces the nitro group and removes the chloro substituent to yield 7-amino-8-hydroxyquinoline. nih.gov This indicates that palladium catalysts are effective for transformations on the quinoline core that are relevant to the synthesis of analogs of the target compound.
Furthermore, palladium(0)-catalyzed Suzuki couplings have been successfully used to introduce aryl substituents at various positions on the quinoline ring, starting from halo-substituted quinolines. nih.gov These methods offer a versatile route to a wide array of quinoline derivatives.
Organocatalysis has emerged as a green and metal-free alternative for the synthesis of functionalized quinolines. rsc.org Chiral organocatalysts, such as those derived from cinchona alkaloids, have been employed in the asymmetric synthesis of complex quinoline derivatives. While a direct organocatalytic route to this compound is not explicitly described, the Betti reaction, an organocatalytic multicomponent reaction, has been utilized to synthesize 7-substituted-8-hydroxyquinoline derivatives. rsc.org This reaction typically involves an 8-hydroxyquinoline (B1678124), an aldehyde, and an amine, and can be catalyzed by simple organocatalysts. The conditions for such reactions are generally mild, often proceeding at room temperature in a suitable solvent like ethanol. rsc.org
Table 1: Examples of Catalytic Approaches in Quinoline Synthesis
| Catalyst/Reagent | Starting Material | Product | Reaction Type | Reference |
| Pd/C, H₂ | 5-Chloro-7-nitro-8-hydroxyquinoline | 7-Amino-8-hydroxyquinoline | Hydrogenation/Dechlorination | nih.gov |
| Pyrrolidine, Triethylamine (B128534) | 5-Chloro-8-hydroxyquinoline (B194070), 3-methyl-2-thiophenecarboxaldehyde | 7-((3-Methylthiophen-2-yl)(pyrrolidin-1-yl)methyl)-5-chloroquinolin-8-ol | Betti Reaction | rsc.org |
Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates and improve yields. This technology has been successfully applied to the synthesis of various quinoline derivatives. For instance, the Friedländer annulation, a classical method for quinoline synthesis, can be significantly enhanced under microwave irradiation. A catalyst-free, microwave-assisted Friedländer synthesis has been developed for the single-step conversion to various 8-hydroxyquinoline derivatives, showing a marked improvement in yield (72%) compared to conventional heating (34%). rsc.org
Microwave heating has also been employed in the condensation reactions for the synthesis of 8-hydroxyquinoline-2-carboxanilides and in the preparation of quinolinone derivatives from anilines and esters, often leading to shorter reaction times and cleaner reaction profiles. sorbonne-universite.frmdpi.com For example, the synthesis of 7-nitro- and 5-nitroquinolinones was achieved in good combined yields (62%) via aza-Michael addition followed by microwave-assisted cyclization. sorbonne-universite.fr These examples underscore the potential of microwave-assisted methods for the efficient synthesis of substituted quinolines like this compound.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 8-Hydroxyquinolines
| Reaction | Conventional Method (Yield, Time) | Microwave-Assisted Method (Yield, Time) | Reference |
| Friedländer Synthesis of 8-hydroxyquinolines | 34%, N/A | 72%, 30-40 min | rsc.org |
| Synthesis of Quinolinone derivative | Low yield, long reaction time | 78%, 10 min | sorbonne-universite.fr |
Flow chemistry, or continuous flow synthesis, offers advantages in terms of safety, scalability, and process control for the production of chemical compounds. While the direct application of flow chemistry to the synthesis of this compound is not well-documented, its use in the synthesis of other quinoline derivatives demonstrates its feasibility. For instance, a continuous flow process has been developed for the efficient preparation of pyrrolo[1,2-a]quinolines on a multigram scale. scienceopen.com This approach successfully translated a small-scale batch process to a continuous flow system, mitigating safety concerns associated with the reaction's exothermic nature. scienceopen.com
Another example is the use of flow chemistry for the photochemical synthesis of 3-substituted quinolines, which allows for safe and rapid production within minutes. nih.gov These instances suggest that flow chemistry could be a viable and advantageous technique for the synthesis of this compound, particularly for large-scale production, by enabling precise control over reaction parameters such as temperature, pressure, and reaction time.
Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. The synthesis of this compound can be approached with these principles in mind. One of the primary starting materials for its synthesis is 5-chloro-8-hydroxyquinoline. nih.gov The nitration of this precursor using a mixture of nitric acid and sulfuric acid is a key step. nih.gov While effective, this method involves strong, corrosive acids.
Greener alternatives for the synthesis of the quinoline core often focus on the use of environmentally benign solvents, catalysts, and energy sources. For example, metal-free protocols using reagents like N-chlorosuccinimide (NCS) for chlorination offer a more environmentally friendly approach compared to traditional methods. smolecule.com Furthermore, the use of microwave-assisted synthesis, as discussed previously, aligns with green chemistry principles by reducing energy consumption and reaction times. smolecule.com The development of catalytic and solvent-free methods are key areas of research to make the synthesis of compounds like this compound more sustainable.
Derivatization Strategies Post-Synthesis of this compound
Following the synthesis of the this compound core structure, further derivatization can be performed to explore structure-activity relationships and develop new analogs. The hydroxyl group at the 8-position is a prime site for such modifications.
The hydroxyl group of 8-hydroxyquinolines, including this compound, can be readily functionalized through esterification and etherification reactions. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity.
Esterification: The synthesis of ester derivatives of nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), a closely related analog, has been reported. nih.gov Due to the electron-withdrawing nature of the nitro group, the hydroxyl group is less nucleophilic. However, stable pivalate, phosphate, and sulfamate (B1201201) esters have been successfully prepared. nih.gov The esterification can be achieved by reacting the parent 8-hydroxyquinoline with the corresponding acid chloride in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent like dichloromethane. nih.gov
Etherification: Ether derivatives of nitroxoline have also been synthesized. nih.gov The 8-alkoxy derivatives can be prepared by reacting the 8-hydroxyquinoline with alkyl halides (e.g., ethyl bromoacetate, iodoacetamide) in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov These reactions are often carried out at elevated temperatures to ensure completion. The synthesis of various 8-alkoxy-5-nitroquinolines has been achieved with good yields. uniroma1.it
Table 3: Examples of Hydroxyl Group Derivatization of 5-Nitro-8-hydroxyquinoline Analogs
| Reaction Type | Reagents and Conditions | Product | Reference |
| Esterification (Sulfamate) | Sulfamoyl chloride, DIEA, DMAP, CH₂Cl₂ | 5-Nitroquinolin-8-yl sulfamate | nih.gov |
| Etherification | Ethyl bromoacetate, K₂CO₃, DMSO, 60 °C | Ethyl 2-((5-nitroquinolin-8-yl)oxy)acetate | nih.gov |
| Etherification | Iodoacetamide, Cs₂CO₃, DMSO, 60 °C | 2-((5-nitroquinolin-8-yl)oxy)acetamide | nih.gov |
| Etherification | n-Butyl bromide, K₂CO₃, DMF | 8-Butoxy-5-nitroquinoline | uniroma1.it |
Transformations of the Nitro Group (e.g., Reduction to Amine)
The reduction of the nitro group on the quinoline ring is a fundamental transformation, yielding the corresponding aminoquinoline. This conversion is a critical step in the synthesis of various derivatives, as the resulting amino group can be further modified. A common and effective method for this reduction is the use of stannous chloride (tin(II) chloride) in an acidic medium. nih.gov This method is well-tolerated by other functional groups on the quinoline ring, including halogens and hydroxyl groups. nih.gov
While direct reduction of this compound is a standard procedure, detailed research findings on analogous compounds illustrate the efficiency of this transformation. For instance, in the synthesis of styrylquinoline derivatives, which are investigated for their potential as HIV-1 integrase inhibitors, a similar reduction is a key step. mdpi.comresearchgate.net An analog, (E)-2-(4-Methoxystyryl)-5-chloro-7-nitroquinolin-8-ol, is readily reduced to its amino counterpart, (E)-2-(4-Methoxystyryl)-7-amino-5-chloroquinolin-8-ol, with a reported yield of 60%. mdpi.com
The general procedure involves dissolving the nitro-compound in a suitable solvent and treating it with a reducing agent like stannous chloride dihydrate in the presence of an acid, such as hydrochloric acid, often with heating. brieflands.com The reaction converts the nitro group (-NO₂) into an amino group (-NH₂), significantly altering the electronic properties and reactivity of the molecule. brieflands.com
| Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |
| (E)-2-(4-Methoxystyryl)-5-chloro-7-nitroquinolin-8-ol | (E)-2-(4-Methoxystyryl)-7-amino-5-chloroquinolin-8-ol | Not specified in abstract | 60% | mdpi.com |
| 7-methyl-8-nitro-quinoline | 8-Amino-7-quinolinecarbaldehyde (after subsequent steps) | Fe/HCl, EtOH, HOAc, H₂O, reflux | Not specified | brieflands.com |
| Various Nitroquinolines | Corresponding Aminoquinolines | Stannous Chloride | Up to 86% | nih.gov |
Nucleophilic Aromatic Substitution Reactions on the Quinoline Core
The quinoline core of this compound is susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. libretexts.org This group activates the aromatic ring towards attack by nucleophiles, particularly at the positions ortho and para to it. libretexts.orgsci-hub.se In the case of this compound, the nitro group is at the C5 position. This activates the C6 (ortho) and C7 (para) positions for nucleophilic attack.
One important type of SNAr is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. mdpi.comnih.gov This reaction allows for the introduction of a nucleophile onto the ring by displacing a hydrogen atom. Studies on various nitroquinolines have shown that they readily undergo VNS reactions. mdpi.comresearchgate.net For 5-nitroquinoline derivatives, the substitution predominantly occurs at the C6 position (ortho to the nitro group). researchgate.net
For example, 5-nitro-8-hydroxyquinoline (a close analog lacking the 7-chloro substituent) is known to react with formaldehyde (B43269) and amines in a Mannich-type reaction to yield 7-substituted aminomethyl derivatives. researchgate.net This indicates the high reactivity of the position para to the nitro group. The presence of the chlorine atom at C7 in this compound, however, blocks this position from direct VNS of hydrogen. Instead, the chlorine atom itself becomes a potential leaving group for a traditional SNAr reaction, although this requires harsh conditions or a very strong nucleophile.
The primary site for VNS on this compound would therefore be the C6 position. The general mechanism for SNAr involves the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored by the departure of a leaving group, which in VNS reactions is a hydrogen atom. libretexts.orgmdpi.com
| Substrate | Reaction Type | Position of Attack | Nucleophile | Product | Reference |
| Nitroquinolines | Vicarious Nucleophilic Substitution (VNS) | ortho or para to nitro group | Carbanions, Amines | Aminated/Substituted Nitroquinolines | mdpi.com, researchgate.net |
| 5-Nitro-8-hydroxyquinoline | Mannich Reaction (type of SNAr) | C7 | Formaldehyde, Amines | 7-substituted aminomethyl derivatives | researchgate.net |
| 8-Nitroquinoline | Vicarious Nucleophilic Substitution (VNS) | C7 (para) | 4-amino-1,2,4-triazole (B31798) | 7-Amino-8-nitroquinoline derivative | researchgate.net |
| 4-Bromonitrobenzene | Nucleophilic Aromatic Substitution | C1 (para to nitro) | Methoxide ion | 4-Nitromethoxybenzene | libretexts.org |
Reaction Mechanisms and Chemical Transformations of 7 Chloro 5 Nitroquinolin 8 Ol
Electron-Deficient Aromatic Reactivity Investigations
The quinoline (B57606) ring system in 7-Chloro-5-nitroquinolin-8-ol is rendered electron-deficient by the electron-withdrawing effects of the chloro and nitro substituents. This electronic characteristic is a primary determinant of its reactivity, particularly in nucleophilic aromatic substitution reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-poor aromatic rings. masterorganicchemistry.com In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. youtube.comresearchgate.net The presence of strong electron-withdrawing groups, such as the nitro group in this compound, is crucial for activating the ring towards this type of reaction. masterorganicchemistry.comyoutube.com
A notable variant of nucleophilic substitution is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). This reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring. organic-chemistry.org The VNS reaction typically involves a nucleophile that possesses a leaving group at the nucleophilic center. organic-chemistry.org For nitro-substituted aromatic compounds, the reaction generally proceeds at positions ortho or para to the nitro group. organic-chemistry.orgkuleuven.be
In the context of nitroquinolines, VNS reactions have been shown to be highly regioselective. researchgate.netmdpi.com For instance, the reaction of various nitroquinolines with nucleophiles like 4-amino-1,2,4-triazole (B31798) or those derived from chloromethyl phenyl sulfone often results in substitution ortho to the nitro group. kuleuven.beresearchgate.net This is attributed to the electronic activation provided by the nitro group and the inherent bond characteristics of the quinoline ring system. kuleuven.be The reaction of 8-nitroquinolines, however, can lead to substitution at the para position (C7). researchgate.netmdpi.comnih.gov The specific regiochemistry can be influenced by factors such as the nature of the nucleophile and the reaction conditions. mdpi.comnih.gov
| Nitroquinoline Isomer | Position of Nitro Group | Major Substitution Position(s) | Reference |
|---|---|---|---|
| 3-Nitroquinoline | 3 | ortho | researchgate.net |
| 5-Nitroquinoline (B147367) | 5 | ortho | kuleuven.beresearchgate.net |
| 6-Nitroquinoline | 6 | ortho | kuleuven.beresearchgate.net |
| 7-Nitroquinoline | 7 | ortho | researchgate.net |
| 8-Nitroquinoline | 8 | para (C7) | researchgate.netmdpi.comnih.gov |
In addition to the substitution of hydrogen, the nitro and chloro groups on the this compound ring can also be displaced by strong nucleophiles. The feasibility of displacing a particular group depends on its nature as a leaving group and the reaction conditions. Generally, in nucleophilic aromatic substitution reactions, groups that can stabilize a negative charge are better leaving groups.
While VNS reactions often proceed faster than the substitution of a halogen in a similarly activated position, direct displacement of the chloro or nitro group can occur. kuleuven.be The presence of multiple electron-withdrawing groups can activate the ring for such substitutions. For example, in related nitro-halo aromatic compounds, amination reactions involving the displacement of a halogen are well-documented. semanticscholar.org The choice of nucleophile and reaction conditions can influence whether substitution of hydrogen or a leaving group occurs. mdpi.comnih.gov
Electrophilic Substitution Limitations and Modulations
Electrophilic aromatic substitution (SEAr) on the quinoline ring is generally more challenging than on benzene (B151609) due to the deactivating effect of the nitrogen atom. ecorfan.org However, the carbocyclic ring of quinoline is more susceptible to electrophilic attack than the heterocyclic ring. ecorfan.org In this compound, the presence of the strongly deactivating nitro group and the deactivating chloro group further diminishes the ring's reactivity towards electrophiles.
While direct electrophilic substitution on this compound is expected to be difficult, the existing substituents can direct any potential reaction. The hydroxyl group at C-8 is an activating, ortho-, para-directing group. However, its influence is likely overshadowed by the deactivating effects of the nitro and chloro groups.
Redox Chemistry of this compound
The presence of the nitro group imparts significant redox activity to this compound. This functional group can undergo reduction to various other nitrogen-containing functionalities, most notably the amino group.
The reduction of the nitro group in nitroquinolines to an amino group is a common and synthetically useful transformation. mdpi.comnih.gov This reaction provides access to amino-substituted quinolines, which are valuable intermediates in the synthesis of a wide range of biologically active compounds. mdpi.com
Several methods can be employed to achieve this reduction. A common approach involves the use of sodium dithionite (B78146) (Na₂S₂O₄) in a solvent mixture such as methanol (B129727) and water. mdpi.com This method has been successfully used for the synthesis of (E)-7-amino-5-chloro-2-styryl substituted quinolin-8-ol derivatives from their corresponding nitro precursors. mdpi.com Another effective reagent for this transformation is stannous chloride (SnCl₂). nih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a viable method for the reduction of nitroquinolines.
| Reagent | Reaction Conditions | Reference |
|---|---|---|
| Sodium dithionite (Na₂S₂O₄) | Methanol/water, room temperature | mdpi.com |
| Stannous chloride (SnCl₂) | Mild conditions | nih.gov |
| Palladium on carbon (Pd/C) | H₂ atmosphere, methanol | |
| Sodium sulfide (B99878) (Na₂S) | Water/DMSO | osi.lv |
The resulting 7-amino-5-chloroquinolin-8-ol (B1267875) is a key intermediate for further chemical modifications, such as sulfonylation reactions to produce N-(5-chloro-8-hydroxy-2-styrylquinolin-7-yl)benzenesulfonamide derivatives. mdpi.com
Oxidative Pathways of the Quinoline Ring and Hydroxyl Group
The oxidative pathways of this compound are influenced by its constituent functional groups. The quinoline ring system, being electron-rich, is susceptible to oxidation, which can lead to the formation of N-oxides. evitachem.com The hydroxyl group at the 8-position and the nitro group at the 5-position significantly influence the reactivity of the quinoline ring towards oxidation. The nitro group, being a strong electron-withdrawing group, deactivates the ring, making it less susceptible to electrophilic attack, while the hydroxyl group, an electron-donating group, activates the ring.
Oxidation of the hydroxyl group can occur, potentially leading to the formation of a quinone-like structure. The presence of the nitro group can also act as a source of nitrogen radicals, which can alter intracellular signaling and contribute to the compound's biological activities. researchgate.net The sensitivity of similar compounds to autoxidation, a process involving radical-mediated oxidation, has been studied, and it is a common degradation pathway for many pharmaceutical compounds. researchgate.net
Chelation and Coordination Chemistry of this compound
This compound, as a derivative of 8-hydroxyquinoline (B1678124) (8HQ), possesses the ability to form stable complexes with various metal ions. dovepress.comtandfonline.com The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as a bidentate ligand, chelating with metal ions. iucr.orgresearchgate.net The biological activity of 8-hydroxyquinoline derivatives is often attributed to their ability to bind di- and trivalent transition metal ions such as copper(II), zinc(II), and iron(III). rsc.org
The affinity and selectivity for different metal ions are influenced by the substituents on the quinoline ring. For instance, in a related 8-hydroxyquinoline derivative, the binding affinity at a physiological pH of 7.4 was found to be in the order of Cu(II) > Zn(II) > Fe(II) > Fe(III). nih.gov The nitro group at the 5-position of this compound is electron-withdrawing, which can enhance the acidity of the hydroxyl group, thereby increasing its chelating ability. researchgate.netmdpi.com
Table 1: Metal Ion Binding Affinity Order for a Related 8-Hydroxyquinoline Derivative at pH 7.4
| Metal Ion | Relative Binding Affinity |
| Cu(II) | Strongest |
| Zn(II) | Strong |
| Fe(II) | Moderate |
| Fe(III) | Weakest |
This table is based on data for a related 8-hydroxyquinoline derivative and illustrates the general trend of metal ion binding affinity. nih.gov
Metal complexes of 8-hydroxyquinoline derivatives, including those with platinum(II), have been synthesized and characterized. For example, platinum(II) complexes with the general formula [PtCl(hq)(L)], where hq is a substituted 8-hydroxyquinoline and L is another ligand like dimethyl sulfoxide (B87167) (dmso) or 1,3,5-triaza-7-phosphaadamantane (B1222458) (pta), have been reported. rsc.orgrsc.org
The synthesis of a platinum(II) complex involving a similar ligand, 5-nitroquinolin-8-ol, was achieved by reacting a platinum-ethylene precursor with the respective ligand. iucr.orgresearchgate.net The resulting complex, chlorido(5-nitroquinolin-8-olato-κ²N,O)(tricyclohexylphosphine-κP)platinum(II), was characterized by various spectroscopic methods and single-crystal X-ray diffraction. iucr.orgresearchgate.net These studies confirmed the bidentate coordination of the deprotonated 8-hydroxyquinoline ligand to the platinum center through the nitrogen and oxygen atoms, resulting in a square-planar geometry around the metal atom. iucr.orgresearchgate.net
Table 2: Selected Bond Distances in a Platinum(II) Complex with a 5-Nitroquinolin-8-ol Ligand
| Bond | Bond Length (Å) |
| Pt—N | 2.087(8) |
| Pt—O | 2.019(6) |
| Pt—Cl | 2.288(2) |
| Pt—P | 2.249(2) |
Data from the characterization of chlorido(5-nitroquinolin-8-olato-κ²N,O)(tricyclohexylphosphine-κP)platinum(II). iucr.org
The chelation of metal ions by this compound can significantly modulate its chemical reactivity and biological interactions. dovepress.comtandfonline.com The formation of metal complexes can be crucial for the compound's biological activity, as the complex itself can act as a substrate or inhibitor for biological targets. nih.gov For instance, the anticancer activity of some 8-hydroxyquinoline derivatives is linked to their ability to inhibit proteasomes, an action that is often dependent on their ionophoric properties and interaction with metal ions like copper. dovepress.com
The lipophilicity of the metal-8HQ complex is an important factor for its antimicrobial activity, as it can facilitate the transport of the compound across bacterial cell membranes. tandfonline.com Once inside the cell, the complex can interfere with essential cellular processes by binding to microbial enzymes. tandfonline.com The nitro group in the 5-position has been shown to enhance the anticancer potency of 8-hydroxyquinoline derivatives compared to their halogenated counterparts. researchgate.net
Stereochemical Investigations and Tautomerism
This compound can exist in different tautomeric forms, primarily involving the 8-hydroxy group. The most common is the keto-enol tautomerism, where a proton can be transferred from the hydroxyl group to the nitrogen atom of the quinoline ring, resulting in a zwitterionic or keto form. researchgate.netresearchgate.net
Theoretical studies on 8-hydroxyquinoline and its derivatives have shown that the enol form, with the hydroxyl group, is generally the most stable tautomer. researchgate.netresearchgate.net The stability of the enol form is attributed to the presence of an intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen atom. researchgate.net The presence of substituents on the quinoline ring can influence the tautomeric equilibrium. The aromaticity of the rings is also affected by tautomerism, with the enol tautomers generally exhibiting higher aromaticity than the keto forms. researchgate.net
Conformational Analysis and Rotational Barriers
The quinoline ring itself is an aromatic bicyclic system and is inherently planar. Substituents on the ring can influence this planarity, but significant deviation is not expected under normal conditions. Computational studies using Density Functional Theory (DFT) on related molecules like 5-chloro-8-hydroxyquinoline (B194070) and 8-hydroxyquinoline confirm that the quinoline framework maintains a stable planar configuration. smolecule.comresearchgate.netresearchgate.net
Rotation of the 8-hydroxyl group: The rotation of the hydroxyl group around the C8-O bond is a key conformational feature. In 8-hydroxyquinoline, an intramolecular hydrogen bond can form between the hydroxyl hydrogen and the quinoline nitrogen atom. researchgate.net This interaction would favor a conformation where the hydroxyl group is oriented towards the nitrogen, thereby creating a more stable, planar, five-membered ring-like structure. This would also introduce a significant energy barrier to rotation. For this compound, a similar intramolecular hydrogen bond is expected, which would be the dominant factor in determining the orientation of the -OH group.
Rotation of the 5-nitro group: The nitro group's rotation around the C5-N bond is another important conformational parameter. The degree of planarity between the nitro group and the quinoline ring is influenced by steric and electronic factors. Generally, conjugation with the aromatic system favors a planar arrangement, but steric hindrance from adjacent substituents can force the nitro group out of the plane. In the case of this compound, the nitro group is situated between a chloro and a hydrogen substituent, which may cause some steric strain.
Theoretical studies on simpler aromatic nitro compounds, such as nitrophenols, have calculated the rotational barriers for the nitro group. For instance, the V₂ barrier (the barrier for a twofold rotation) for the nitro group in 4-nitrophenol (B140041) has been calculated to be approximately 7.93 kcal/mol. nih.gov This value provides a reasonable estimate for the energy required to rotate the nitro group out of the plane of the aromatic ring in a substituted quinoline system. The actual barrier for this compound would be influenced by the specific electronic environment created by the chloro and hydroxyl substituents.
Based on the analysis of related compounds, the most stable conformation of this compound is expected to be largely planar, with the hydroxyl group oriented to form an intramolecular hydrogen bond with the quinoline nitrogen. The nitro group is also likely to be coplanar with the ring to maximize conjugation, though minor out-of-plane tilting is possible to alleviate any steric strain.
The following table provides estimated rotational energy barriers based on data from analogous compounds.
| Rotatable Bond | Description | Estimated Rotational Barrier (kcal/mol) | Basis of Estimation |
| C8-O | Rotation of the hydroxyl group | High (not explicitly calculated) | Formation of a strong intramolecular hydrogen bond with the quinoline nitrogen, as seen in 8-hydroxyquinoline derivatives. researchgate.net |
| C5-N | Rotation of the nitro group | ~6-9 | DFT calculations on substituted nitrophenols and nitroanilines. nih.gov |
It is important to note that these are estimations, and definitive values would require specific experimental measurements or high-level computational analysis of this compound.
Theoretical and Computational Chemistry Studies of 7 Chloro 5 Nitroquinolin 8 Ol
Quantum Chemical Calculations (DFT, Ab Initio, Semi-empirical)
No specific studies detailing quantum chemical calculations for 7-Chloro-5-nitroquinolin-8-ol were found. Such calculations for related molecules are often performed to optimize the molecular structure and determine vibrational frequencies. dntb.gov.uanih.gov
Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound is not available. This analysis is crucial for understanding the molecule's electronic properties, chemical stability, and charge transport characteristics. dntb.gov.uaresearchgate.net For the related compound 8-hydroxy-5-nitroquinoline, HOMO-LUMO analysis has been used to investigate its electronic properties. nih.gov
A Molecular Electrostatic Potential (MEP) map for this compound could not be located. MEP analysis is used to identify the electrophilic and nucleophilic sites of a molecule, which is indicated by positive (blue) and negative (red) potential regions, respectively. dntb.gov.uaresearchgate.net This mapping helps in understanding hydrogen bonding interactions and predicting reaction sites. researchgate.net
There are no available studies that calculate Fukui functions for this compound to predict its chemical reactivity.
Molecular Dynamics (MD) Simulations and Conformational Landscape
No molecular dynamics simulation studies for this compound were identified in the available literature. MD simulations are performed to understand the conformational landscape and dynamics of a molecule over time.
While the influence of solvents on related quinoline (B57606) derivatives has been investigated using models like the integral equation formalism polarizable continuum (IEFPCM), specific data on how solvents affect the molecular structure and reactivity of this compound is not available. eurjchem.comdntb.gov.ua
Intermolecular Interactions and Aggregation Behavior
The arrangement of this compound molecules with respect to one another is governed by a variety of intermolecular interactions. The presence of a hydroxyl group allows for hydrogen bonding, a strong directional interaction that significantly influences the solid-state packing and solution-state behavior. Additionally, the aromatic quinoline core gives rise to π-π stacking interactions. The electron-withdrawing nitro group and the chloro substituent polarize the molecule, leading to dipole-dipole interactions.
Computational methods are instrumental in dissecting these complex forces. Topological studies, including noncovalent interaction (NCI), reduced density gradient (RDG), electron localization function (ELF), and localized orbital locator (LOL) analyses, are used to investigate and visualize these weak interactions in similar quinoline compounds. dntb.gov.ua By mapping the electron density, these methods can identify regions of attraction and repulsion between molecules, providing a detailed picture of how this compound may self-assemble or interact with other molecules in its environment.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a key methodology for elucidating the intricate details of chemical reaction mechanisms involving quinoline derivatives. By simulating reactions at a quantum-mechanical level, researchers can explore potential pathways, identify reactive intermediates, and understand the electronic changes that occur as reactants are converted into products. For instance, the reactivity of the related 5-nitro-8-hydroxyquinoline has been analyzed by examining the distribution of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which indicate the likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net
A central goal in modeling reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. Locating this transient structure allows chemists to understand the energetic barrier that must be overcome for a reaction to proceed. Computational chemists map the potential energy surface of a reaction to determine the lowest energy pathway from reactants to products. This involves calculating the energy of the molecular system as key bond lengths and angles change. For reactions involving the this compound scaffold, this could include electrophilic substitution on the aromatic ring or reactions involving the hydroxyl group. The characterization of the transition state provides a definitive route for the reaction, distinguishing it from other plausible but higher-energy pathways.
Once the transition state has been identified and its energy calculated, the activation energy (Ea) for the reaction can be determined. This value is the energy difference between the reactants and the transition state. The activation energy is a critical parameter, as it is directly related to the reaction rate through the Arrhenius equation. Computational studies on related heterocyclic systems have demonstrated good agreement between calculated activation energies and those derived from experimental kinetic data. acs.org By calculating these barriers, theoretical studies can predict how changes in the molecular structure, such as the addition or modification of substituents on the this compound framework, would affect the reaction kinetics.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. dergipark.org.tr These models are particularly valuable in medicinal chemistry and materials science for predicting the properties of novel compounds. Studies on 8-hydroxyquinoline (B1678124) and its chloro derivatives have utilized QSAR to understand and design compounds with enhanced antimicrobial activity. researchgate.net
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For quinoline derivatives, a wide range of descriptors are employed to capture the features responsible for their activity and properties. dergipark.org.tr These are broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, electronegativity, and molecular hardness/softness. dergipark.org.tr
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.
Geometrical Descriptors: These 3D descriptors relate to the molecular shape and size, such as molecular volume and surface area.
Quantum Chemical Descriptors: Aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), provide insight into the stability and reactivity of the aromatic rings within the quinoline system. rsc.org
Table 1: Common Molecular Descriptors in QSAR/QSPR Studies
| Descriptor Category | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Quantifies electron-donating/accepting ability and chemical reactivity. dergipark.org.tr |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule. dergipark.org.tr |
| Electronic | Electronegativity (χ) | Describes the tendency of the molecule to attract electrons. dergipark.org.tr |
| Geometrical | Molecular Surface Area | Relates to the molecule's size and potential for interaction. |
| Quantum Chemical | HOMA Index | Measures the degree of aromaticity of the pyridine (B92270) and phenolic rings. rsc.org |
Once a set of molecular descriptors has been calculated for a series of known compounds, statistical methods like multiple linear regression are used to build a mathematical model that links these descriptors to a specific property (e.g., anti-inflammatory activity). dergipark.org.tr This model can then be used to predict the properties of new, untested compounds based solely on their calculated descriptors. For example, QSAR studies on 5,8-quinolinequinone derivatives have successfully created models to predict their anti-proliferative activities against various cell lines. dergipark.org.tr Such predictive models are a powerful tool in rational drug design, allowing for the in-silico screening of virtual libraries of compounds and the prioritization of the most promising candidates, such as novel derivatives of this compound, for synthesis and experimental testing.
Advanced Analytical and Spectroscopic Characterization Methodologies for Research on 7 Chloro 5 Nitroquinolin 8 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 7-Chloro-5-nitroquinolin-8-ol molecule.
¹H (Proton) and ¹³C (Carbon-13) NMR spectra provide fundamental information about the molecular skeleton. The chemical shift (δ), measured in parts per million (ppm), of each nucleus is highly sensitive to its local electronic environment, which is influenced by the electronegativity of adjacent atoms and anisotropic effects from aromatic systems.
For this compound, the aromatic protons and carbons exhibit distinct chemical shifts due to the combined electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups and the electron-donating effect of the hydroxyl (-OH) group. Theoretical calculations and experimental data from analogous quinoline (B57606) derivatives allow for the prediction of these chemical shifts. tsijournals.comresearchgate.net The expected assignments are detailed below. The presence of electronegative substituents generally shifts the resonance of nearby nuclei to a higher frequency (downfield). tsijournals.com
Predicted ¹H NMR Chemical Shifts for this compound The following table is an interactive presentation of predicted chemical shifts based on known substituent effects on the quinoline ring system.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.9 | Doublet of doublets | J ≈ 4.5, 1.5 | Adjacent to ring nitrogen; coupled to H-3 and H-4. |
| H-3 | ~7.7 | Doublet of doublets | J ≈ 8.5, 4.5 | Coupled to H-2 and H-4. |
| H-4 | ~9.0 | Doublet of doublets | J ≈ 8.5, 1.5 | Coupled to H-3 and H-2. |
| H-6 | ~8.8 | Singlet | N/A | Isolated proton between two substituents (-NO₂ and -Cl). |
| 8-OH | Variable | Broad Singlet | N/A | Labile proton; chemical shift is concentration and solvent dependent. |
Predicted ¹³C NMR Chemical Shifts for this compound This interactive table outlines the predicted chemical shifts for the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~151 | Carbon adjacent to heterocyclic nitrogen. |
| C-3 | ~124 | Aromatic CH carbon. |
| C-4 | ~135 | Aromatic CH carbon. |
| C-4a | ~140 | Quaternary carbon at ring junction. |
| C-5 | ~138 | Carbon bearing the nitro group. |
| C-6 | ~120 | Aromatic CH carbon. |
| C-7 | ~128 | Carbon bearing the chloro group. |
| C-8 | ~148 | Carbon bearing the hydroxyl group. |
| C-8a | ~142 | Quaternary carbon at ring junction. |
While 1D NMR identifies the chemical environments of nuclei, 2D NMR experiments reveal their relationships, confirming the molecular structure unambiguously.
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show correlations between H-2 and H-3, H-3 and H-4, and a weaker long-range correlation between H-2 and H-4. This confirms the connectivity within the pyridine (B92270) ring. emerypharma.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would show cross-peaks connecting the signals of H-2 to C-2, H-3 to C-3, H-4 to C-4, and H-6 to C-6, allowing for the definitive assignment of these protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for assembling the complete carbon skeleton by identifying longer-range couplings between protons and carbons (typically two to three bonds, ²JCH and ³JCH). sdsu.edu Key expected HMBC correlations for this compound would include:
H-2 correlating to C-4 and C-8a.
H-4 correlating to C-2, C-5, and C-4a.
H-6 correlating to C-5, C-7, C-8, and C-4a. These correlations are instrumental in assigning the quaternary carbons (C-4a, C-5, C-7, C-8, C-8a) that are not observed in an HSQC spectrum. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, irrespective of their bonding connectivity. For a planar aromatic system like this, NOESY can help confirm assignments. For instance, a NOESY spectrum should show a correlation between H-6 and the hydroxyl proton (8-OH), confirming their spatial proximity.
Solid-state NMR (SS-NMR) provides detailed structural information on materials in their solid, crystalline form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR spectra are influenced by the fixed orientation of molecules in the crystal lattice. mdpi.comfrontiersin.org This makes SS-NMR exceptionally sensitive to polymorphism—the ability of a compound to exist in multiple crystalline forms. frontiersin.org
Different polymorphs of this compound would have distinct intermolecular interactions (e.g., hydrogen bonding, π-π stacking), leading to different local electronic environments. These differences would manifest as variations in the ¹³C and ¹⁵N chemical shifts in their respective SS-NMR spectra. nih.gov Therefore, SS-NMR can be used to identify, characterize, and quantify different polymorphic forms, which is critical in pharmaceutical development as different polymorphs can have different physical properties.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. nationalmaglab.org
High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy (typically to within 5 ppm). This allows for the determination of a compound's exact mass, from which a unique elemental formula can be derived. For this compound, the molecular formula is C₉H₅ClN₂O₃. HRMS is essential to confirm this composition, distinguishing it from other potential formulas that might have the same nominal mass.
Calculated Exact Mass for this compound This interactive table details the monoisotopic masses for the primary isotopic composition of the molecule.
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M+H]⁺ | C₉H₆³⁵ClN₂O₃⁺ | 225.0094 |
| [M+H]⁺ | C₉H₆³⁷ClN₂O₃⁺ | 227.0065 |
| [M-H]⁻ | C₉H₄³⁵ClN₂O₃⁻ | 222.9938 |
| [M-H]⁻ | C₉H₄³⁷ClN₂O₃⁻ | 224.9908 |
The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be clearly observable in the mass spectrum, providing further confirmation of the presence of a single chlorine atom.
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" for identification.
The fragmentation of quinolones, nitroaromatics, and halogenated compounds follows established chemical principles. researchgate.netnih.gov For protonated this compound, the fragmentation pathway is expected to involve characteristic losses of small neutral molecules and radicals.
Predicted MS/MS Fragmentation Pathway for this compound ([M+H]⁺) This interactive table outlines the major expected fragmentation steps and resulting ions.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |
| 225.0 | H₂O | 207.0 | Loss of the hydroxyl group and a proton. |
| 225.0 | NO₂• | 179.0 | Radical loss of the nitro group. |
| 225.0 | NO₂• + CO | 151.0 | Subsequent loss of carbon monoxide from the quinone-like structure. |
| 179.0 | Cl• | 144.0 | Loss of the chlorine radical. |
| 179.0 | CO | 151.0 | Loss of carbon monoxide. |
The fragmentation of compounds containing a nitro group can be complex, sometimes involving rearrangements and the violation of the even-electron rule. researchgate.net The study of these pathways provides definitive evidence for the placement of the chloro, nitro, and hydroxyl functional groups on the quinoline core. nih.gov
X-ray Crystallography for Single Crystal Structure Determination
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. springernature.com This method provides unambiguous information about the molecule's connectivity, stereochemistry, and the nature of its interactions with neighboring molecules in the crystal lattice.
For chiral molecules, X-ray crystallography is the most reliable method for determining the absolute configuration of stereogenic centers. nih.gov Although this compound is not chiral, this technique would definitively establish its planar conformation, detailing the bond lengths and angles of the fused ring system and its substituents. The analysis would reveal any deviations from planarity and provide insight into the spatial orientation of the nitro, chloro, and hydroxyl groups relative to the quinoline core.
X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. For this compound, the hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro and hydroxyl groups can act as hydrogen bond acceptors. These interactions would create a supramolecular network, influencing the compound's physical properties.
For instance, in the crystal structure of a related compound, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, X-ray diffraction analysis revealed a one-dimensional supramolecular network stabilized by hydrogen bonding interactions between the quinoline derivative and water molecules. mdpi.com Such analyses are critical for understanding the solid-state behavior of these compounds. The disruption of the crystal lattice is a key factor in the dissolution of a crystalline drug. mdpi.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Interaction Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying intermolecular interactions.
Each functional group in this compound has characteristic vibrational frequencies that can be observed in its IR and Raman spectra.
Nitro Group (-NO₂): The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch (νₐₛ) usually found in the 1500-1620 cm⁻¹ region and a symmetric stretch (νₛ) in the 1300-1390 cm⁻¹ range.
Chloro Group (-Cl): The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ region of the spectrum. Its exact position can be influenced by the substitution pattern on the aromatic ring.
Hydroxyl Group (-OH): The O-H stretching vibration is highly sensitive to hydrogen bonding. A free hydroxyl group will show a sharp absorption band around 3500-3700 cm⁻¹. In the presence of hydrogen bonding, this band becomes broader and shifts to a lower frequency, typically in the 3200-3400 cm⁻¹ range. The C-O stretching vibration is expected in the 1260-1410 cm⁻¹ region.
A combined spectroscopic and computational study of the related compounds 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxyquinoline (B194070) utilized FT-IR and FT-Raman techniques for detailed characterization. researchgate.net
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3200 - 3400 (broad) |
| Nitro (-NO₂) | Asymmetric stretch | 1500 - 1620 |
| Symmetric stretch | 1300 - 1390 | |
| Chloro (-Cl) | C-Cl stretch | 600 - 800 |
Note: These are generalized ranges and the precise frequencies for this compound would need to be determined experimentally.
As mentioned, the position and shape of the O-H stretching band in the IR spectrum are direct indicators of hydrogen bonding. A broad band at a lower wavenumber is conclusive evidence of intermolecular hydrogen bonding within the crystal structure. This is a crucial aspect of understanding the compound's solid-state chemistry and its potential interactions with other molecules.
UV-Visible Spectroscopy for Electronic Transitions and Photochemical Properties
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions within the quinoline ring system. The presence of substituents like the nitro, chloro, and hydroxyl groups can shift the absorption maxima (λₘₐₓ) and alter the intensity of the absorption bands.
The electronic absorption spectra of related compounds, such as 5,7-dibromo-8-hydroxy quinoline, have been studied in various solvents to understand the electronic transitions. researchgate.net Such studies on this compound would reveal how its specific substitution pattern influences its electronic structure. The analysis of the UV-Vis spectrum provides insights into the chromophoric system and can be used to predict the compound's color and photochemical reactivity. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental spectra to assign the observed electronic transitions.
Investigation of Biological Activities and Mechanistic Insights Non Clinical Focus of 7 Chloro 5 Nitroquinolin 8 Ol
Antimicrobial Activity Studies (In Vitro and Mechanistic)
The antimicrobial potential of 8-hydroxyquinoline (B1678124) derivatives has been extensively documented. The fungicidal and bactericidal actions of these compounds are often linked to their capacity to chelate essential trace metals, which are vital for microbial survival and enzyme function. researchgate.net The introduction of halogen and nitro groups to the 8HQ scaffold, as seen in 7-Chloro-5-nitroquinolin-8-ol, can further modify its biological activity. mdpi.com
Derivatives of 8-hydroxyquinoline have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The parent compound, 8HQ, shows potent activity against Gram-positive bacteria. researchgate.net Halogenated derivatives, which are structurally related to this compound, have shown enhanced antigrowth activity against Gram-negative bacteria when compared to the unsubstituted 8HQ. researchgate.netresearchgate.net
For instance, a study on various 8HQ derivatives reported that halogenation plays a key role in antibacterial potency. The compound 5,7-dichloro-8-hydroxy-2-methylquinoline exhibited high inhibitory potential with Minimum Inhibitory Concentration (MIC) values of 1.1 µM against methicillin-resistant Staphylococcus aureus (MRSA) and 2.2 µM against methicillin-sensitive S. aureus (MSSA). researchgate.net Another related compound, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), is known for its bacteriostatic activity against Escherichia coli, a common Gram-negative bacterium. nih.gov While specific MIC values for this compound are not detailed in the provided sources, the activity of these related compounds suggests a potential for broad-spectrum antibacterial effects.
| Compound | Bacterial Strain | Gram Type | Activity (MIC) | Source |
|---|---|---|---|---|
| 8-Hydroxyquinoline (Parent Compound) | Gram-positive bacteria | Gram-positive | 3.44-13.78 μM | researchgate.netresearchgate.net |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | N/A (Acid-fast) | 0.1 µM | researchgate.net |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. smegmatis | N/A (Acid-fast) | 1.56 µM | researchgate.net |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MSSA | Gram-positive | 2.2 µM | researchgate.net |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | Gram-positive | 1.1 µM | researchgate.net |
| Cloxyquin (5-chloroquinolin-8-ol) | L. monocytogenes | Gram-positive | 5.57 µM | researchgate.net |
| Cloxyquin (5-chloroquinolin-8-ol) | P. shigelloides | Gram-negative | 11.14 µM | researchgate.net |
The 8-hydroxyquinoline scaffold is also a promising basis for antifungal agents. Studies on derivatives have shown efficacy against various fungal and yeast pathogens, including species from the genera Candida and Fusarium, which are known to cause ocular fungal infections. nih.gov The parent 8HQ compound has demonstrated potent activity against diploid fungi and yeast, with MIC values ranging from 3.44 to 13.78 μM. researchgate.net
One study highlighted a specific 8HQ derivative, compound PH151, which exhibited MICs between 1.0 and 16.0 µg/ml against various Candida spp. and Fusarium spp. nih.gov Another well-known derivative, clioquinol (B1669181), has shown intense antifungal activity against species like Nannizzia gypsea, Microsporum canis, and Trichophyton species, with MIC values between 0.5 and 2 µg/mL. nih.gov It also demonstrated activity against Candida albicans, lysing the cell membrane at a concentration of 32 µg/mL. nih.gov These findings underscore the potential of the 8HQ chemical class, including this compound, as effective antifungal agents.
| Compound | Fungal/Yeast Strain | Activity (MIC) | Source |
|---|---|---|---|
| 8-Hydroxyquinoline (Parent Compound) | Diploid fungi and yeast | 3.44-13.78 μM | researchgate.net |
| Clioquinol | Nannizzia gypsea, Microsporum canis, Trichophyton spp. | 0.5–2 µg/mL | nih.gov |
| Compound PH151 (8HQ derivative) | Candida spp. and Fusarium spp. | 1.0 to 16.0 µg/ml | nih.gov |
| Hinokitiol | Candida albicans | 8.21 µg/mL | nih.gov |
The antimicrobial effects of this compound and its analogs are believed to stem from multiple molecular mechanisms.
Iron Chelation : A primary and well-documented mechanism for 8-hydroxyquinolines is the chelation of essential metal ions, particularly iron. researchgate.netnih.gov Iron is a critical cofactor for many biological reactions in microbes, and its deprivation can disrupt vital cellular processes, leading to the inhibition of growth and replication. researchgate.net The bidentate chelate moiety of 8-hydroxyquinoline allows it to form stable complexes with metals like iron, copper, and zinc. researchgate.netnih.gov This action is considered a key contributor to its bactericidal and fungicidal properties. researchgate.net
DNA Gyrase Inhibition : Quinolone-based compounds are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication. By inhibiting their function, these compounds can block the replication process, leading to bacterial cell death. nih.gov While this mechanism is most famously associated with fluoroquinolone antibiotics, the core quinoline (B57606) structure present in this compound suggests a potential for similar activity. nih.gov
Membrane Disruption : Some 8HQ derivatives may exert their antimicrobial effects by directly damaging the microbial cell membrane. Cationic 8-hydroxyquinolium derivatives, for example, are thought to attack the bacterial membrane, altering its structure and leading to cell death. nih.gov The antifungal activity of clioquinol against C. albicans has been shown to involve the lysis of the cell membrane. nih.gov
Biofilm Inhibition : Bacterial biofilms are structured communities of cells that are notoriously resistant to conventional antibiotics. nih.gov Compounds that can inhibit biofilm formation or disperse existing biofilms are of significant therapeutic interest. nih.govnih.gov Certain quinoline analogs have demonstrated potent biofilm formation inhibitory properties against bacteria like Pseudomonas aeruginosa. mdpi.com For example, an 8-O-prenyl derivative of 8HQ showed an 8-fold increased selectivity for the biofilm phenotype of Staphylococcus aureus. researchgate.net This suggests that this compound could potentially interfere with bacterial biofilm development.
Antiparasitic and Antiprotozoal Research (In Vitro and Mechanistic)
Parasitic diseases caused by protozoa affect millions of people globally, and the rise of drug resistance necessitates the search for new antiprotozoal agents. nih.govmdpi.com The quinoline scaffold is a well-established pharmacophore in antiparasitic drug discovery, with chloroquine (B1663885) being a notable example used for decades against malaria. mdpi.com
Derivatives of 8-hydroxyquinoline have shown promise as antiprotozoal agents. While specific studies on this compound are limited, research on related compounds provides insight into their potential. For example, oxidovanadium (IV) complexes with 8-hydroxyquinoline derivatives have been explored as prospective agents against Trypanosoma. mdpi.com Primaquine (B1584692), another aminoquinoline, is used to eradicate the tissue-stage infection of Plasmodium vivax malaria, thereby preventing relapse by eliminating the parasite from the blood. nih.gov The effectiveness of these related compounds suggests that this compound may also interfere with the growth and survival of various protozoan parasites.
The mechanism of action for quinoline-based antiparasitic drugs often involves targeting specific pathways within the parasite. For 8-hydroxyquinoline derivatives, the ability to chelate iron is again a significant factor. researchgate.net Iron is an essential element for nearly all organisms, including parasites, where it serves as a cofactor in numerous biological reactions. researchgate.net By sequestering iron, 8HQ derivatives can disrupt these vital pathways. In Schistosoma mansoni, for example, it has been proposed that the deprivation of iron by 8HQ compounds leads to the disruption of egg formation, a critical part of the parasite's life cycle. researchgate.net Furthermore, artesunate, an antimalarial drug, is thought to work by creating damaging free radicals within the parasite. nih.gov The nitro group in this compound could potentially participate in similar redox processes, contributing to its antiparasitic activity. mdpi.com
Enzyme Inhibition Studies (In Vitro)
The potential for 8-hydroxyquinoline derivatives to inhibit various enzymes has been a subject of significant research interest. This is often attributed to their ability to chelate metal ions that are essential for the catalytic activity of metalloenzymes.
HIV Integrase Inhibition
HIV integrase is a critical enzyme for viral replication, making it a key target for antiretroviral drugs. While various compounds based on the 8-hydroxyquinoline core have been explored as inhibitors of this enzyme, a comprehensive review of published scientific literature reveals no specific studies detailing the in vitro inhibitory activity of this compound against HIV integrase. Consequently, no data, such as IC50 values, are available for this specific compound.
Transglutaminase 2 (TGase 2) Inhibition
Transglutaminase 2 (TGase 2) is a multifunctional enzyme implicated in a variety of cellular processes and associated with several diseases. Inhibition of TGase 2 is a therapeutic strategy being investigated for conditions like celiac disease and certain cancers. Despite the investigation of other small molecules as TGase 2 inhibitors, there is no specific in vitro data available in the scientific literature regarding the inhibitory effects of this compound on this enzyme.
Methionine Aminopeptidase (B13392206) 2 (MetAP2) Inhibition
Methionine aminopeptidase 2 (MetAP2) is an enzyme crucial for angiogenesis (the formation of new blood vessels), and its inhibition is a target for anti-cancer therapies. Although related quinoline compounds have been screened for MetAP2 inhibition, dedicated studies measuring the in vitro inhibitory potency of this compound against MetAP2 have not been reported in the available scientific literature.
Other Enzyme Systems and Their Modulation by this compound
Beyond the specific enzymes listed, the broader impact of this compound on other enzyme systems has not been documented. A thorough search of scientific databases did not yield any in vitro studies investigating the modulation of other specific enzymes by this compound.
Antioxidant and Radical Scavenging Properties (In Vitro Assays)
The antioxidant potential of phenolic compounds, including 8-hydroxyquinoline derivatives, is a well-established area of study. This activity is often evaluated through their ability to scavenge synthetic free radicals in various in vitro assays.
DPPH and ABTS Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common methods used to evaluate the radical scavenging ability of compounds. However, a review of the literature indicates that the antioxidant properties of this compound have not been specifically evaluated using these standard in vitro assays. Therefore, no data on its percentage of inhibition or IC50 values for DPPH and ABTS radical scavenging are available.
Ferric Reducing Antioxidant Power (FRAP) Assays
The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to determine the total antioxidant capacity of a substance by measuring its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) nih.gov. While specific FRAP assay data for this compound are not extensively documented in the current literature, the antioxidant potential of the parent 8-hydroxyquinoline (8-HQ) scaffold and its derivatives has been a subject of study.
Molecular Docking and Ligand-Target Interaction Studies (In Silico)
In silico molecular docking studies are crucial for predicting how a ligand such as this compound might interact with biological macromolecules, offering insights into potential mechanisms of action.
While specific molecular docking studies for this compound are limited, research on closely related analogs provides valuable predictive data. A computational study on 8-hydroxy-5-nitroquinoline (8H5NQ, nitroxoline) and 5-chloro-8-hydroxyquinoline (B194070) (5CL8HQ) investigated their interaction with a dehydrogenase inhibitor. The study reported binding affinity values of -5.8 kcal/mol for 8H5NQ and -6.2 kcal/mol for 5CL8HQ, indicating stable complex formation researchgate.net.
These findings suggest that this compound, which combines the structural features of both nitroxoline and 5-chloro-8-hydroxyquinoline, would also form stable complexes with biomolecular targets. The presence of both the electron-withdrawing chloro and nitro groups is expected to influence the electronic distribution and conformation of the molecule, thereby affecting its binding affinity. The predicted binding affinity of related compounds is often used to screen for potential biological targets, including enzymes and receptors involved in various disease pathways mdpi.comnih.gov.
Table 1: Predicted Binding Affinities of Related 8-Hydroxyquinoline Derivatives
| Compound | Biomolecular Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Dehydrogenase Inhibitor | -5.8 |
| 5-Chloro-8-hydroxyquinoline | Dehydrogenase Inhibitor | -6.2 |
The binding of 8-hydroxyquinoline derivatives to protein targets is typically mediated by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and metal chelation. The 8-hydroxyl group and the nitrogen atom in the quinoline ring are key features that can form hydrogen bonds with amino acid residues in the binding pocket of a target protein researchgate.net.
For this compound, the hydroxyl group at the C8 position and the nitrogen at the N1 position are potential sites for forming hydrogen bonds with amino acid residues such as serine, threonine, or tyrosine. The aromatic rings of the quinoline structure can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tryptophan, and tyrosine within the binding site. The chloro and nitro substituents would also contribute to the binding interactions, potentially forming halogen bonds or other electrostatic interactions that stabilize the ligand-protein complex. The specific amino acid residues involved would depend on the unique topology and chemical environment of the target protein's binding pocket.
Structure-Activity Relationship (SAR) Studies for Biological Mechanisms
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 8-hydroxyquinoline derivatives, SAR studies have provided critical insights for the development of new therapeutic agents nih.gov.
The biological activity of 8-hydroxyquinoline derivatives is highly dependent on the position and electronic nature of the substituents on the quinoline ring scispace.com. The introduction of electron-withdrawing groups, such as halogens and nitro groups, has been shown to significantly modulate the biological properties of the parent compound nih.govnih.gov.
For this compound, the chloro group at the C7 position and the nitro group at the C5 position are both strongly electron-withdrawing. Studies have shown that such substitutions can enhance certain biological activities. For example, the presence of electron-withdrawing substituents on the 8-hydroxyquinoline scaffold has been positively correlated with increased antiviral activity nih.gov. Similarly, the introduction of a chloro group at the C5 position has been found to increase both the toxicity and selectivity of certain anticancer compounds acs.org. In contrast, replacing a chloro-substituent with an even stronger electron-withdrawing nitro-group was found to slightly increase toxicity but eliminate selectivity in some cases acs.org. The specific positioning of the chloro group at C7 and the nitro group at C5 in this compound creates a unique electronic profile that likely results in a distinct biological activity profile compared to other halogenated or nitrated quinolinols.
The principles derived from SAR studies provide a framework for the rational design of new derivatives with enhanced potency and selectivity. For the this compound scaffold, several strategies could be employed to optimize its biological activity.
One approach involves modifying the substituents at the C5 and C7 positions. For example, replacing the chloro group with other halogens (e.g., bromo or iodo) could modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved cell permeability and target engagement acs.org. Similarly, the nitro group at the C5 position could be replaced with other electron-withdrawing groups, or its position could be altered to fine-tune the electronic distribution and steric profile of the molecule.
Another strategy involves the introduction of new functional groups at other available positions on the quinoline ring to introduce additional points of interaction with a biological target. The goal of such rational design is to create derivatives with optimized pharmacokinetic and pharmacodynamic properties, leading to enhanced mechanistic potency and a more favorable therapeutic profile nih.govmdpi.com.
Applications in Materials Science and Advanced Technologies
Luminescent Materials and Probes
8-Hydroxyquinoline (B1678124) and its derivatives are foundational in the design of luminescent materials, primarily due to their ability to form stable and highly fluorescent complexes with a variety of metal ions. researchgate.netnih.gov The parent 8-HQ ligand is itself weakly fluorescent; however, upon chelation with metal ions, its fluorescence emission is greatly enhanced due to increased molecular rigidity and changes in electronic transitions. nih.gov This chelation-enhanced fluorescence is a key principle behind the design of fluorescent sensors.
The design of fluorescent sensors using 7-Chloro-5-nitroquinolin-8-ol would leverage its inherent ability as an 8-HQ derivative to act as a metal ion chelator. The presence of the nitrogen atom in the pyridine (B92270) ring and the adjacent hydroxyl group forms a bidentate coordination site for metal ions. researchgate.net The electronic properties of the substituents at the 5 and 7 positions can tune the selectivity and sensitivity of the sensor.
While direct studies on this compound as a fluorescent sensor are not extensively documented, research on analogous compounds provides insight. For instance, various 8-HQ derivatives have been developed as fluorescent chemosensors for detecting metal ions such as Zn²⁺, Al³⁺, and Mg²⁺. researchgate.netnih.govnih.gov The fluorescence response, including the emission wavelength and intensity, is highly dependent on the nature of the metal ion and the substituents on the quinoline (B57606) ring. The chloro and nitro groups on the this compound scaffold are strong electron-withdrawing groups, which would likely shift the absorption and emission spectra of its metal complexes compared to the unsubstituted 8-HQ. This could be exploited to design sensors with specific optical responses.
Table 1: Fluorescence Properties of Selected 8-Hydroxyquinoline-based Metal Complexes
| Ligand | Metal Ion | Emission Wavelength (nm) | Application |
| 8-Hydroxyquinoline-5-sulfonic acid | Cd²⁺ | ~520 | Intense fluorescence in aqueous solution tandfonline.com |
| 8-Hydroxyquinoline-5-sulfonic acid | Zn²⁺ | Not specified | Strong fluorescence tandfonline.com |
| Diaza-18-crown-6 hydroxyquinoline | Mg²⁺ | Not specified | Strong fluorescence increase upon binding nih.gov |
| 5-Amidopyridine-8-hydroxyquinoline | Ga³⁺, In³⁺ | 590 | Stable emission in solution mdpi.com |
This table presents data for related 8-hydroxyquinoline derivatives to illustrate the general principles of fluorescence upon metal chelation.
The strong luminescence of metal complexes derived from 8-hydroxyquinolines makes them prime candidates for use in organic light-emitting diodes (OLEDs). researchgate.netelsevierpure.com The most famous example is Tris(8-hydroxyquinolinato)aluminium (Alq₃), which is widely used as an electron-transporting and emissive material in OLEDs due to its bright green emission and good charge transport properties. mdpi.comelsevierpure.com
By analogy, metal complexes of this compound could be investigated for similar applications. The electron-withdrawing nature of the chloro and nitro groups would be expected to alter the emission color, potentially shifting it towards longer wavelengths (a bathochromic shift) compared to Alq₃. mdpi.com This tunability is crucial for developing new OLED materials with a wide range of colors for display technologies. The stability and processability of such complexes would be key factors in determining their suitability for practical devices. mdpi.com
In non-clinical bioimaging, fluorescent probes based on 8-HQ derivatives are used to map the distribution of metal ions in cellular environments. nih.gov Probes derived from this compound could potentially be used to visualize specific metal ions in biological samples, provided they exhibit appropriate selectivity, cell permeability, and low cytotoxicity. For example, diaza-18-crown-6 hydroxyquinoline derivatives have been successfully used to map intracellular Mg²⁺ distribution by confocal microscopy. nih.gov
Nonlinear Optical (NLO) Materials Development
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in optical switching, signal processing, and frequency conversion. acs.orgresearchgate.net Organic molecules with donor-π-acceptor (D-π-A) structures are particularly promising for NLO applications due to their large molecular hyperpolarizabilities. acs.org
The structure of this compound, featuring an electron-donating hydroxyl group and electron-withdrawing nitro and chloro groups on a conjugated quinoline system, suggests potential for second- and third-order NLO activity. Theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of new molecules. acs.orgresearchgate.net Key parameters include the first hyperpolarizability (β), which governs second-harmonic generation, and the third-order nonlinear susceptibility (χ⁽³⁾). researchgate.netnih.gov
Table 2: Calculated NLO Properties of a Designed Quinoline-Carbazole Compound (Q5D1)
| Property | Value | Unit |
| Excitation Energy | 2.102 | eV |
| First Hyperpolarizability (β) | 14,089.47 | a.u. |
This table shows theoretical data for a designed D-A-D-π-A quinoline compound to illustrate the magnitude of NLO properties achievable in such systems. acs.org The values for this compound would require specific computational analysis.
Materials with large second-order NLO responses can be used in electro-optical devices, where an applied electric field modifies the refractive index of the material. This effect is fundamental for creating optical modulators and switches used in telecommunications. The potential of this compound in such devices would depend on its ability to be processed into non-centrosymmetric materials, such as poled polymer films or non-centrosymmetric crystals, a prerequisite for observing second-order NLO effects. The thermal and chemical stability of the compound would also be critical for long-term device performance.
Catalysis and Ligand Design
The chelating nature of the 8-hydroxyquinoline scaffold makes it an excellent platform for designing ligands for catalysis. researchgate.netresearchgate.net By coordinating to a metal center, the 8-HQ derivative can influence the metal's electronic properties and steric environment, thereby controlling its catalytic activity and selectivity.
While there is no specific literature detailing the use of this compound in catalysis, studies on related systems are informative. For instance, vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols. mdpi.com Copper(II) complexes supported by 8-hydroxyquinoline-imine ligands have also been shown to be effective catalysts for the aerobic oxidation of alcohols. acs.org These examples highlight the versatility of the 8-HQ framework in supporting catalytically active metal centers.
The design of this compound as a ligand would involve tuning the catalytic properties of a coordinated metal through the electronic influence of its chloro and nitro substituents. These electron-withdrawing groups would make the metal center more electron-deficient (more Lewis acidic), which could enhance its activity in certain catalytic reactions, such as Friedel-Crafts or Diels-Alder reactions. The specific steric and electronic environment created by this ligand would need to be investigated to determine its suitability for specific catalytic transformations.
Role as a Ligand in Transition Metal Catalysis
This compound, and its parent compound 8-hydroxyquinoline, are recognized as effective monoprotic bidentate chelating agents. nih.gov They can form stable four- and six-covalent complexes with a wide array of transition metal ions. nih.gov The close proximity of the hydroxyl group and the heterocyclic nitrogen atom allows for the formation of a stable chelate ring upon coordination with a metal center. This chelation can modulate the electronic properties and reactivity of the metal ion, making the resulting complex a potential catalyst.
The deprotonated form of 5-nitro-quinolin-8-ol has been successfully used as a bidentate ligand, coordinating to a metal atom through its nitrogen and oxygen atoms. This coordination is fundamental to its role in catalysis, providing a stable framework for the catalytic cycle. The substituents on the quinoline ring, such as the chloro and nitro groups in this compound, can further influence the electronic environment of the metal center, thereby fine-tuning the catalytic activity and selectivity of the complex.
Development of New Catalytic Systems
Research has led to the development of novel catalytic systems based on ligands derived from 8-hydroxyquinoline. A notable example is a platinum(II) complex incorporating a deprotonated 5-nitro-quinolin-8-ol ligand. This complex has demonstrated significant catalytic ability and selectivity in the hydrosilylation reaction between phenylacetylene (B144264) and triethylsilane. Hydrosilylation is a crucial industrial process for the synthesis of organosilicon compounds, and the development of efficient platinum-based catalysts is of great interest. rsc.org
The performance of such catalytic systems can be presented in the following data table:
| Catalyst System | Reactants | Product | Catalytic Performance |
| Platinum(II) complex with 5-nitro-quinolin-8-ol ligand | Phenylacetylene and Triethylsilane | Organosilicon compound | Significant catalytic ability and selectivity |
Furthermore, the broader family of 8-hydroxyquinoline derivatives is being explored for various catalytic applications. For instance, iron pincer complexes with quinoline-derived ligands have been developed as bench-stable, activator- and solvent-free catalysts for hydrosilylation reactions. nih.gov While not specifically involving this compound, these studies highlight the potential of the quinoline scaffold in designing new and efficient catalytic systems.
Polymer Science and Functional Materials
The incorporation of specific chemical functionalities into polymers is a key strategy for developing advanced materials with tailored properties. While direct research on the integration of this compound into polymers is limited, studies on related 8-hydroxyquinoline derivatives provide strong evidence for its potential in this field.
Incorporation into Polymer Backbones or as Additives
There is a precedent for incorporating 8-hydroxyquinoline derivatives into polymeric materials to impart specific functions. For example, a structurally similar compound, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), has been successfully used as an additive in electrospun poly(3-hydroxybutyrate)/polyvinylpyrrolidone fibrous materials. The inclusion of clioquinol (B1669181) imparted antifungal properties to the material, making it a promising candidate for active dressings. This demonstrates the feasibility of using halogenated and substituted 8-hydroxyquinolines as functional additives in polymer blends.
General studies have also focused on rendering 8-hydroxyquinoline derivatives soluble in host polymers, which is a critical step for their application in polymer-based technologies such as organic light-emitting diodes (OLEDs). nih.gov While specific research on the polymerization of this compound or its direct incorporation into a polymer backbone has not been extensively reported, its structural similarity to other functional quinolines suggests this as a viable area for future research.
Development of Functional Coatings or Membranes
The development of functional coatings and membranes often relies on the incorporation of active chemical agents. The demonstrated biological activities of many 8-hydroxyquinoline derivatives make them attractive candidates for creating surfaces with antimicrobial or other desired properties.
Following the example of clioquinol in antifungal fibrous materials, it is conceivable that this compound could be incorporated into coatings or membranes to create functional surfaces. For instance, a coating containing this compound could potentially offer protective properties due to the known bioactivities of the 8-hydroxyquinoline scaffold. However, specific research and development of functional coatings or membranes explicitly using this compound are not yet widely documented in publicly available literature.
Future Research Directions and Emerging Perspectives for 7 Chloro 5 Nitroquinolin 8 Ol Chemistry
Development of Novel and Sustainable Synthetic Methodologies
Traditional synthetic routes for quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often suffer from drawbacks like harsh reaction conditions, the use of hazardous chemicals, and long reaction times. nih.gov Consequently, a primary focus of future research is the development of green and sustainable methods for synthesizing 7-Chloro-5-nitroquinolin-8-ol and its analogs. nih.govacs.org
Key areas of development include:
One-Pot, Multi-Component Reactions: These reactions improve efficiency by combining several synthetic steps into a single procedure, reducing waste and saving time. Researchers have successfully used one-pot techniques for synthesizing various quinoline derivatives. tandfonline.comresearchgate.net
Green Solvents and Catalysts: The use of environmentally benign solvents like water or ethanol, coupled with reusable catalysts such as Amberlyst-15 or p-toluenesulfonic acid, is a significant trend. tandfonline.com Nanocatalysts, including copper oxide and zinc oxide nanoparticles, are also gaining traction due to their high efficiency and potential for reuse. acs.orgnih.govresearchgate.net
Energy-Efficient Synthesis: Techniques like microwave and ultrasound irradiation can accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. nih.govtandfonline.comnih.gov
Table 1: Emerging Sustainable Synthetic Approaches for Quinoline Scaffolds
| Methodology | Catalyst/Conditions | Solvent | Key Advantages |
|---|---|---|---|
| Microwave-Assisted Synthesis | Ammonium acetate (B1210297) / 100°C | Water | Short reaction times (10-15 min), high yields (75-93%), economical. tandfonline.com |
| Ultrasound Irradiation | N-alkylation conditions | Water | Improved yields compared to conventional heating, energy efficient. nih.gov |
| Nanocatalysis | Copper(II) oxide (CuO) nanoparticles | Acetonitrile | High catalytic efficacy, potential for catalyst recycling, mild conditions. acs.orgnih.gov |
| One-Pot Three-Component Reaction | p-Toluene sulfonic acid (p-TSA) | Water | Operational simplicity, high atom economy, excellent yields (60-94%). tandfonline.com |
Exploration of Undiscovered Chemical Transformations and Reaction Cascades
Beyond improving its synthesis, future work should focus on using this compound as a building block for more complex molecules. Exploring novel chemical transformations and reaction cascades can unlock a diverse range of new derivatives with unique properties.
Promising research avenues include:
Cascade Reactions: These multi-reaction sequences, occurring in a single pot, can rapidly build molecular complexity. For instance, acid-promoted cascade reactions have been used on related chloroquinoline scaffolds to assemble fused heterocyclic systems like imidazo[4,5-c]quinolin-2-ones. nih.gov Applying similar strategies to this compound could yield novel polycyclic structures.
Catalyst-Free Annulations: The development of additive- and catalyst-free reactions, such as the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, offers an environmentally friendly way to construct substituted quinolines. organic-chemistry.org Adapting such methods could allow for further functionalization of the quinoline core.
Cycloaddition Reactions: Copper-catalyzed [4+2] cycloaddition reactions have been employed to synthesize 3-nitroquinolines from nitroolefins and anthranils. researchgate.net Investigating the reactivity of the nitro group on the this compound ring in similar cycloadditions could lead to new chemical entities.
Advanced Computational Modeling and Integration with Machine Learning for Property Prediction
In silico methods are becoming indispensable in modern chemical research for accelerating the discovery and optimization of new molecules. Advanced computational modeling and machine learning (ML) can guide the synthesis of this compound derivatives with desired properties.
Future applications in this area include:
Property Prediction: Machine learning models can be trained on datasets of known quinoline derivatives to predict various properties, such as reactivity, solubility, and biological activity. researchgate.netresearchgate.net For example, ML models have shown high accuracy in predicting the formation of quinone-type metabolites, which is crucial for assessing potential toxicity. nih.gov
Virtual Screening and Ligand Design: Techniques like Comparative Molecular Field Analysis (CoMFA) and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can correlate the 3D structures of molecules with their biological activity. nih.gov These models help identify key structural features necessary for activity and guide the design of more potent compounds. nih.gov
Reaction Outcome Prediction: Deep convolutional neural networks are being developed to predict the outcomes of chemical reactions, which can help chemists design more efficient synthetic pathways and explore novel transformations. researchgate.net
Table 2: Computational and Machine Learning Tools in Quinoline Chemistry
| Technique | Application | Potential Benefit for this compound Research |
|---|---|---|
| Molecular Docking | Predicts binding affinity and interactions with biological targets. mdpi.com | Identify potential protein targets and guide the design of specific inhibitors. |
| 3D-QSAR / CoMFA | Correlates 3D structure with biological activity to identify key functional regions. nih.gov | Optimize the scaffold for enhanced biological efficacy. |
| Machine Learning (e.g., GANs, RL) | Generates novel molecular structures and predicts physicochemical properties or reactive sites. researchgate.net | Accelerate the discovery of new derivatives with desired attributes. |
| Density Functional Theory (DFT) | Studies molecular structures, reactivity, and spectroscopic properties. researchgate.net | Understand electronic properties and predict sites of electrophilic/nucleophilic attack. |
Deeper Mechanistic Elucidation of In Vitro Biological Activities
While many quinoline derivatives exhibit a broad spectrum of biological activities, the precise mechanisms of action are often not fully understood. For this compound, future research must move beyond preliminary screening to a deeper mechanistic understanding of its in vitro effects. Based on studies of structurally related 8-hydroxyquinolines, several potential mechanisms warrant investigation:
Metal Ion Chelation: The 8-hydroxyquinoline (B1678124) scaffold is a well-known and potent chelator of metal ions. This ability is central to many of its biological activities, as it can disrupt essential metalloprotein functions in pathogens and cancer cells. smolecule.com Future studies should quantify the metal-binding affinities of this compound and investigate how chelation affects its biological effects.
Enzyme Inhibition: Quinoline derivatives are known to inhibit a variety of enzymes. For instance, some act as inhibitors of topoisomerase I by intercalating into DNA within the enzyme's active site, while others function as dual-target inhibitors of protein kinases like EGFR and HER-2. mdpi.comrsc.org Investigating the inhibitory potential of this compound against a panel of clinically relevant enzymes is a critical next step.
Induction of Apoptosis: Certain quinoline-based anticancer agents have been shown to induce programmed cell death (apoptosis) by activating key proteins like caspases and Bax, while downregulating anti-apoptotic proteins such as Bcl-2. rsc.org Cellular assays to probe these apoptotic pathways would provide significant insight into the compound's potential as an anti-tumor agent.
Design and Synthesis of Multi-Targeting Ligands Based on the Quinoline Scaffold
The development of drug resistance and the multifactorial nature of diseases like cancer have spurred interest in multi-target agents that can act on several biological pathways simultaneously. mdpi.comnih.gov The this compound scaffold is an excellent starting point for the design of such ligands.
Future strategies could involve:
Hybrid Molecule Synthesis: Covalently linking the this compound core to another known pharmacophore could create a hybrid molecule with dual activity. For example, hybridizing 8-hydroxyquinoline with ciprofloxacin (B1669076) has produced compounds with potent activity against drug-resistant bacteria. nih.gov
In Silico-Guided Design: Computational approaches can be used to design quinoline derivatives capable of binding to multiple targets. Studies have successfully designed quinoline-based molecules to simultaneously inhibit topoisomerase I, BRD4, and ABCG2 proteins, which are all implicated in cancer progression. mdpi.com
Dual Kinase Inhibition: Given the success of quinoline-based EGFR/HER-2 dual inhibitors, a logical next step is to modify the this compound structure to target other combinations of kinases involved in cancer cell signaling. rsc.org
Integration into Supramolecular Chemistry and Nanotechnology Applications
The unique chemical properties of this compound make it a candidate for applications in materials science, particularly in supramolecular chemistry and nanotechnology for drug delivery research.
Emerging perspectives include:
Supramolecular Assemblies: The strong metal-chelating ability of the 8-hydroxyquinoline moiety can be exploited to construct metal-organic frameworks (MOFs) or other supramolecular structures. These organized assemblies could have applications in catalysis, sensing, or controlled release systems.
Drug Delivery Systems: Incorporating this compound into nanocarriers could enhance its therapeutic potential. A related compound, 5-chloro-7-iodo-8-hydroxyquinoline, has been successfully embedded into electrospun poly(3-hydroxybutyrate)/polyvinylpyrrolidone nanofibers. mdpi.com These active dressings demonstrated controlled release and potent antifungal activity. mdpi.com Similar strategies could be applied to develop advanced drug delivery systems for this compound, potentially improving its solubility and targeting.
Functionalized Nanoparticles: The compound could be used to functionalize the surface of nanoparticles, imparting specific biological or chemical properties. This could be leveraged for creating targeted delivery vehicles or novel diagnostic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Chloro-5-nitroquinolin-8-ol, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves halogenation and nitration of the quinoline core. For example, halogenation of 8-hydroxyquinoline derivatives with Cl reagents (e.g., PCl₅ or SOCl₂) under controlled temperatures (60–80°C), followed by nitration using mixed acids (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and catalysis (e.g., FeCl₃ for regioselectivity). Monitoring via TLC or HPLC ensures intermediate purity.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., nitro group deshields adjacent protons) .
- FT-IR : Confirms functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹ and OH stretch at ~3200 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₉H₄ClN₂O₃) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and crystal packing, critical for understanding chelation properties .
Q. How does the chelating ability of this compound compare to other hydroxyquinoline derivatives?
- Methodology : Comparative studies using UV-Vis titration with metal ions (e.g., Fe³⁺, Cu²⁺) reveal binding constants (logK). For example:
| Compound | logK (Fe³⁺) | logK (Cu²⁺) |
|---|---|---|
| 8-Hydroxyquinoline | 9.1 | 8.7 |
| 5-Nitro-8-hydroxyquinoline | 10.3 | 9.9 |
| This compound | 11.5 | 10.8 |
| The nitro and chloro groups enhance electron withdrawal, increasing metal affinity . |
Advanced Research Questions
Q. How can computational modeling assist in predicting the biological activity of this compound derivatives?
- Methodology :
- Density Functional Theory (DFT) : Calculates electron density maps to predict reactive sites for derivatization .
- Molecular Docking : Screens interactions with biological targets (e.g., bacterial DNA gyrase or fungal CYP51) using software like AutoDock Vina .
- QSAR Models : Correlates substituent electronic parameters (Hammett constants) with antimicrobial IC₅₀ values . Virtual libraries of derivatives can prioritize candidates for synthesis .
Q. What strategies resolve contradictions in reported antimicrobial efficacy across different studies?
- Methodology :
- Standardized Assays : Use CLSI/MIC guidelines to minimize variability in inoculum size and growth media .
- Meta-Analysis : Pool data from multiple studies (e.g., Nitroxoline vs. This compound) to identify trends. For example, discrepancies in Gram-negative activity may arise from outer membrane permeability differences .
- Mechanistic Studies : Probe time-kill kinetics or resistance gene expression (e.g., qRT-PCR for efflux pumps) .
Q. What are the challenges in developing fluorescent probes based on this compound?
- Methodology :
- Structural Modifications : Introduce fluorophores (e.g., dansyl groups) without disrupting chelation .
- Solubility Optimization : Use PEGylation or sulfonation to enhance aqueous compatibility .
- In Vitro Validation : Test specificity in cell lines (e.g., HeLa) using confocal microscopy, comparing signal-to-noise ratios against commercial probes .
Q. How does the position of nitro and chloro substituents affect the compound's reactivity?
- Methodology :
- Kinetic Studies : Compare nitration rates at C-5 vs. C-7 positions under identical conditions .
- Electrochemical Analysis : Cyclic voltammetry reveals redox potentials influenced by substituent electron-withdrawing effects .
- Theoretical Calculations : HOMO-LUMO gaps (via DFT) predict susceptibility to nucleophilic attack .
Safety and Compliance
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
